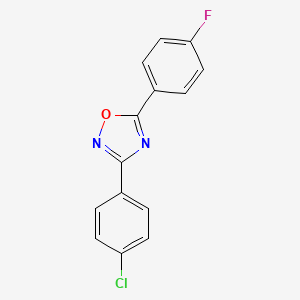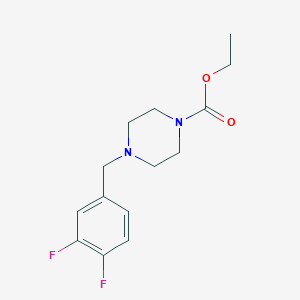
N-(5-bromo-2-pyridinyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is commonly referred to as BCP, and it has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BCP is not yet fully understood. However, studies have shown that BCP inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, BCP can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, BCP has also been shown to have other biochemical and physiological effects. Studies have demonstrated that BCP has anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using BCP in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations of using BCP is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on BCP. One potential area of research is the development of more efficient synthesis methods for BCP. Another area of research is the investigation of BCP's potential in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of BCP and to optimize its use in cancer treatment.
Synthesis Methods
The synthesis of BCP involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of thionyl chloride. The resulting product is purified using column chromatography, and the final compound is obtained in high yield.
Scientific Research Applications
BCP has been widely used in scientific research due to its potential in various applications. One of the primary areas of research is in the field of cancer treatment. BCP has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-chloro-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN4O/c1-6-9(13)10(17(2)16-6)11(18)15-8-4-3-7(12)5-14-8/h3-5H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZNQGDFHJDWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)


![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)
